3,3',4,4',5-Pentabromodiphenyl ether

Catalog No.
S1913076
CAS No.
366791-32-4
M.F
C12H5Br5O
M. Wt
564.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3',4,4',5-Pentabromodiphenyl ether

CAS Number

366791-32-4

Product Name

3,3',4,4',5-Pentabromodiphenyl ether

IUPAC Name

1,2,3-tribromo-5-(3,4-dibromophenoxy)benzene

Molecular Formula

C12H5Br5O

Molecular Weight

564.7 g/mol

InChI

InChI=1S/C12H5Br5O/c13-8-2-1-6(3-9(8)14)18-7-4-10(15)12(17)11(16)5-7/h1-5H

InChI Key

SJNIIWPIAVQNRK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OC2=CC(=C(C(=C2)Br)Br)Br)Br)Br

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C(=C2)Br)Br)Br)Br)Br

BDE No 126 is widely used as a flame retardant additive in building materials, textiles, plastics, and electronic equipments.

3,3',4,4',5-Pentabromodiphenyl ether (BDE-126, CAS 366791-32-4) is a highly purified, non-ortho substituted polybrominated diphenyl ether (PBDE) congener utilized primarily as a certified reference material and toxicological probe [1]. Unlike bulk commercial flame retardants, procurement of this specific congener is driven by its necessity in high-resolution gas chromatography-mass spectrometry (GC-HRMS) and triple quadrupole GC-MS/MS workflows for environmental monitoring, food safety testing, and exposome research . Its exact isotopic and structural fidelity ensures accurate quantification of trace-level environmental contamination and enables precise evaluation of its unique receptor-binding properties.

Generic substitution with commercial PentaBDE mixtures (such as DE-71) or abundant ortho-substituted congeners (like BDE-99) fundamentally compromises both analytical quantification and toxicological modeling [1]. Commercial mixtures are dominated by ortho-brominated species that lack the coplanar structural geometry of BDE-126. Because BDE-126 lacks ortho-bromine atoms, it adopts a planar conformation that facilitates Aryl hydrocarbon Receptor (AhR) binding, exhibiting dioxin-like toxicity absent in bulk PBDEs [2]. Consequently, using a generic mixture or a non-coplanar analog fails to provide the exact mass transitions, retention times, and specific receptor-activation profiles required for regulatory compliance and accurate toxic equivalent (TEQ) assessments.

AhR-Mediated Dioxin-Like Activity Due to Non-Ortho Coplanar Geometry

BDE-126 distinguishes itself from major commercial PBDE congeners through its non-ortho substitution pattern, which allows for a coplanar structural conformation. This geometry enables BDE-126 to bind to the Aryl hydrocarbon Receptor (AhR) and induce CYP1A1 and EROD (ethoxyresorufin-O-deethylase) activity, characteristic of dioxin-like compounds [1]. In comparative in vitro assays, BDE-126 induces AhR-ARNT-DRE complex formation and CYP1A1 expression, whereas abundant ortho-substituted congeners like BDE-99 show negligible AhR activation [1]. Although its potency is lower than that of 2,3,7,8-TCDD, its specific dioxin-like behavior necessitates its isolated procurement for accurate toxicological profiling.

Evidence DimensionAhR-mediated CYP1A1 induction capability
Target Compound DataInduces significant AhR-ARNT-DRE complex formation and EROD activity
Comparator Or BaselineBDE-99 and commercial PentaBDE mixtures (negligible AhR activation)
Quantified DifferenceBDE-126 exhibits distinct dioxin-like receptor activation absent in the ortho-substituted comparators
ConditionsIn vitro mammalian cell lines and isolated hepatocyte assays

Procuring the exact non-ortho BDE-126 standard is critical for toxicologists and risk assessors evaluating the specific dioxin-like burden of PBDE exposures, which cannot be modeled using bulk commercial mixtures.

Precise Retention Time Calibration in High-Resolution GC-MS/MS

In trace-level environmental and food safety analysis, precise chromatographic separation of PBDE congeners is mandatory. BDE-126 elutes at a specific retention time distinct from other penta-brominated isomers in standard GC-MS/MS and GC-HRMS workflows . While commercial mixtures provide a broad, unresolved hump of dominant congeners, pure BDE-126 analytical standards allow for exact calibration of retention times and mass transitions [1]. This ensures that trace quantities of this highly toxic congener can be selectively quantified even in complex matrices like sediment or biota, where co-extractants interfere with single-quadrupole MS.

Evidence DimensionChromatographic peak resolution and specific retention time calibration
Target Compound DataProvides a discrete, calibratable peak for exact MS/MS transition monitoring
Comparator Or BaselineCommercial PentaBDE mixtures (e.g., DE-71) which yield overlapping, complex chromatograms
Quantified DifferenceEnables baseline resolution and specific quantification of the non-ortho congener in complex matrices
ConditionsGC-MS/MS or GC-HRMS analysis of environmental/food extracts

Analytical laboratories must procure the pure BDE-126 standard to achieve the precise peak identification and calibration required by stringent environmental testing methods such as EPA Method 1614.

Baseline for Isotope Dilution Mass Spectrometry (IDMS) Workflows

Accurate quantification of ultra-trace PBDEs relies heavily on Isotope Dilution Mass Spectrometry (IDMS). Native BDE-126 serves as the essential baseline comparator for its 13C-labeled counterpart (13C12-BDE-126) . Utilizing the exact native congener alongside the labeled internal standard corrects for matrix effects, extraction losses, and ion suppression during GC-MS/MS analysis. Substituting BDE-126 with a generic penta-BDE standard would result in mismatched retention times and inaccurate recovery calculations, directly violating QA/QC protocols for high-precision exposome and biomonitoring studies [1].

Evidence DimensionMatrix effect correction and recovery accuracy
Target Compound DataNative BDE-126 paired with 13C12-BDE-126 yields highly accurate, matrix-corrected quantification
Comparator Or BaselineGeneric PentaBDE standards (mismatched retention and recovery profiles)
Quantified DifferencePrevents quantification errors associated with retention time shifts and matrix-specific ion suppression
ConditionsIDMS workflows in complex biological or environmental matrices

For accredited testing laboratories, procuring the exact native BDE-126 is a strict requirement for validating IDMS methods and ensuring regulatory-grade data accuracy.

Environmental Biomonitoring and Exposome Research

BDE-126 is critical for quantifying trace-level non-ortho PBDE contamination in biological specimens (e.g., blood, breast milk, adipose tissue) and environmental indicators (e.g., mussels, fish) [1]. Its use as a precise analytical standard enables researchers to map the specific bioaccumulation of dioxin-like PBDEs, distinct from the more abundant but less receptor-active ortho-substituted congeners.

Toxicological Profiling and AhR-Pathway Assays

Due to its coplanar geometry, BDE-126 is utilized in in vitro and in vivo toxicological studies to investigate Aryl hydrocarbon Receptor (AhR) activation, CYP1A1 induction, and endocrine disruption [1]. It serves as a necessary positive control or specific test agent for evaluating the dioxin-like toxicity of brominated flame retardants.

Calibration of High-Resolution GC-MS/MS Methods

Analytical laboratories procure BDE-126 to calibrate retention times, optimize mass transitions, and establish Limits of Detection (LODs) and Limits of Quantification (LOQs) in advanced GC-MS/MS and GC-HRMS systems [2]. It is essential for compliance with standardized protocols, such as EPA Method 1614, for the analysis of PBDEs in water, soil, and sediment.

Development of Isotope Dilution Protocols

Native BDE-126 is paired with its 13C-labeled isotopologue to develop and validate Isotope Dilution Mass Spectrometry (IDMS) methods [2]. This application is vital for commercial testing labs that require rigorous correction for matrix effects and extraction losses during the analysis of complex food and environmental matrices.

XLogP3

6.9

UNII

TE8L2L37ZW

Other CAS

366791-32-4

Wikipedia

3,3',4,4',5-pentabromodiphenyl ether

Dates

Last modified: 08-16-2023

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